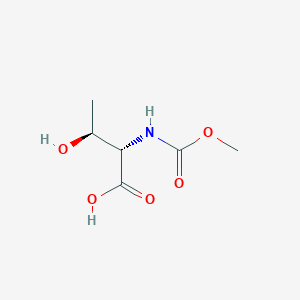
(Methoxycarbonyl)-L-allothreonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methoxycarbonyl)-L-allothreonine is an amino acid derivative with a methoxycarbonyl group attached to the L-allothreonine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxycarbonyl)-L-allothreonine typically involves the introduction of a methoxycarbonyl group into the L-allothreonine structure. This can be achieved through various synthetic routes, including esterification and acylation reactions. One common method involves the use of dimethyl carbonate as a reagent under basic conditions to introduce the methoxycarbonyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient processes. The use of readily available starting materials and scalable reaction conditions is crucial for industrial applications. For example, the use of dimethyl terephthalate as a starting material has been demonstrated to be effective in producing methoxycarbonyl derivatives on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
(Methoxycarbonyl)-L-allothreonine can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxycarbonyl group can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(Methoxycarbonyl)-L-allothreonine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of (Methoxycarbonyl)-L-allothreonine involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(Methoxycarbonyl)-L-threonine: Similar structure but with a different stereochemistry.
(Methoxycarbonyl)-L-serine: Similar structure but with a hydroxyl group instead of a methoxycarbonyl group.
(Methoxycarbonyl)-L-valine: Similar structure but with a different side chain.
Uniqueness
(Methoxycarbonyl)-L-allothreonine is unique due to its specific stereochemistry and the presence of the methoxycarbonyl group.
Propiedades
Fórmula molecular |
C6H11NO5 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
(2S,3S)-3-hydroxy-2-(methoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C6H11NO5/c1-3(8)4(5(9)10)7-6(11)12-2/h3-4,8H,1-2H3,(H,7,11)(H,9,10)/t3-,4-/m0/s1 |
Clave InChI |
QEIFWXUIJHFGPI-IMJSIDKUSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


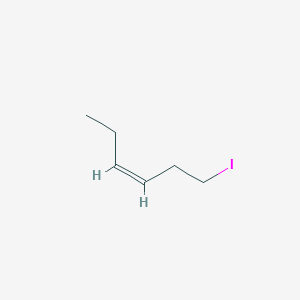

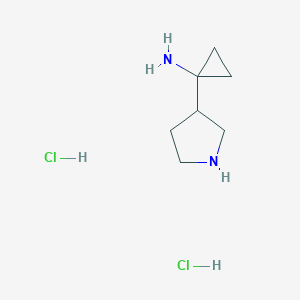


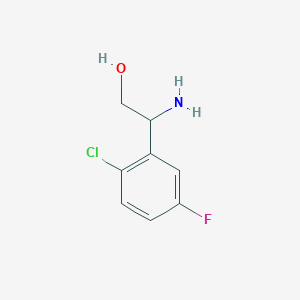
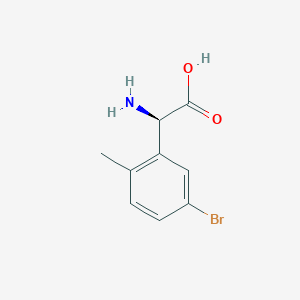
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
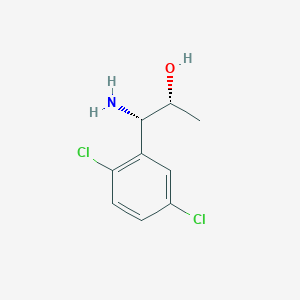
![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)


![4-(2-(3-Chlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15236777.png)

